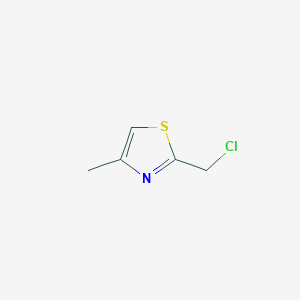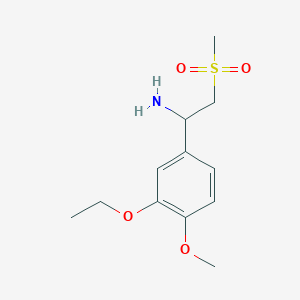
Zinc perfluorophthalocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc perfluorophthalocyanine is a synthetic compound belonging to the phthalocyanine family, characterized by its unique structure where zinc is centrally coordinated within a perfluorinated phthalocyanine macrocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc perfluorophthalocyanine typically involves the cyclotetramerization of perfluorinated phthalonitrile in the presence of a zinc salt, such as zinc acetate. The reaction is carried out under high-temperature conditions, often in a solvent like dimethylformamide (DMF) or n-pentanol, and requires a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the formation of the macrocyclic structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc perfluorophthalocyanine undergoes various chemical reactions, including:
Substitution Reactions: The peripheral fluorine atoms can be substituted with other nucleophiles, such as thioglucose units, under controlled conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, which are essential for its applications in catalysis and electronic devices.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like thiols or amines in the presence of a base.
Oxidation and Reduction Reactions: Often require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Major Products Formed:
Substitution Reactions: Yield derivatives with modified peripheral groups, enhancing solubility and functionality.
Oxidation and Reduction Reactions: Result in changes to the electronic structure, impacting the compound’s photophysical properties
Wissenschaftliche Forschungsanwendungen
Zinc perfluorophthalocyanine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which zinc perfluorophthalocyanine exerts its effects is primarily through its ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative stress. The molecular targets include cellular membranes and DNA, leading to apoptosis or necrosis .
Vergleich Mit ähnlichen Verbindungen
Zinc Phthalocyanine: Lacks the perfluorinated groups, resulting in different solubility and electronic properties.
Copper Phthalocyanine: Similar structure but with copper as the central metal, leading to variations in redox behavior and applications.
Iron Phthalocyanine: Known for its catalytic properties but differs in stability and photophysical characteristics compared to zinc perfluorophthalocyanine
Uniqueness: this compound stands out due to its enhanced stability, unique electronic properties, and versatility in various applications. The perfluorinated groups significantly impact its solubility and reactivity, making it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C32F16N8Zn |
|---|---|
Molekulargewicht |
865.7 g/mol |
IUPAC-Name |
zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32F16N8.Zn/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI-Schlüssel |
BEAYCAVYGQXGEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Zn+2] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)


![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)



![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)





